2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
The synthesis of 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-bromoaniline and 2-oxo-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts, such as palladium on carbon (Pd/C), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Researchers investigate the compound’s pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be compared with other quinoline derivatives, such as:
2-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound has a similar structure but with a propyl group instead of a hydrogen atom at the 1-position of the quinoline ring.
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: This compound has a sulfonamide group instead of a benzamide group, which may result in different biological activities and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPUUPGCHSWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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